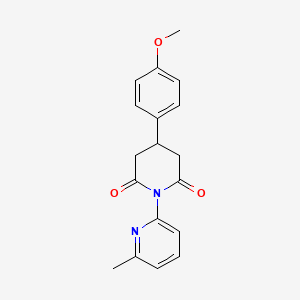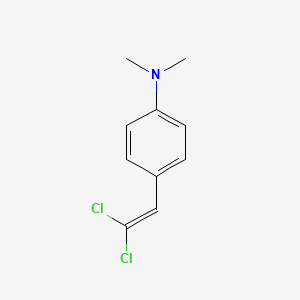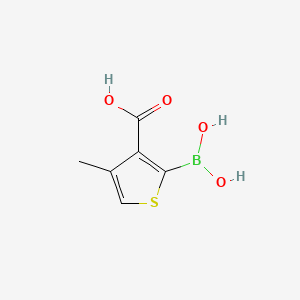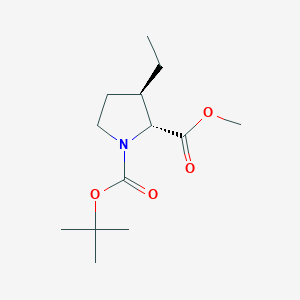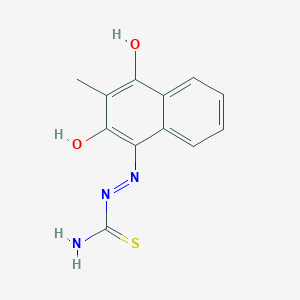
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of hydroxyl groups at the 2 and 4 positions, a methyl group at the 3 position, and an iminothiourea group at the 1 position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea typically involves the reaction of 2,4-dihydroxy-3-methylnaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the iminothiourea group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminothiourea group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the iminothiourea moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy-3-methylnaphthalene: Lacks the iminothiourea group.
1-Naphthylthiourea: Lacks the hydroxyl groups and the methyl group.
2,4-Dihydroxy-1-naphthylthiourea: Lacks the methyl group.
Uniqueness
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is unique due to the presence of both hydroxyl groups and the iminothiourea moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
29020-78-8 |
|---|---|
Fórmula molecular |
C12H11N3O2S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminothiourea |
InChI |
InChI=1S/C12H11N3O2S/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |
Clave InChI |
PLRIKICRAGLAOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=S)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)



![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
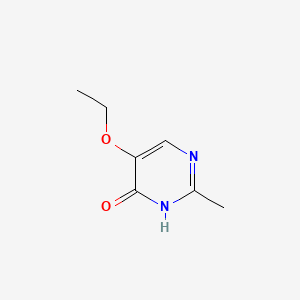
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
